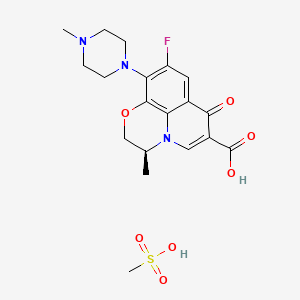

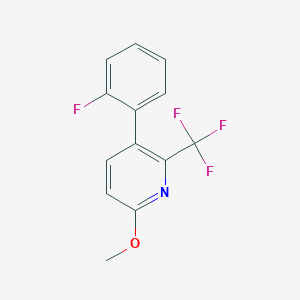

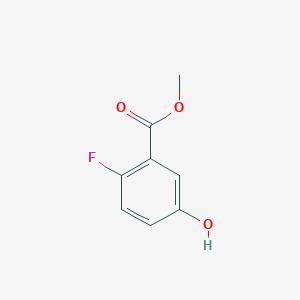

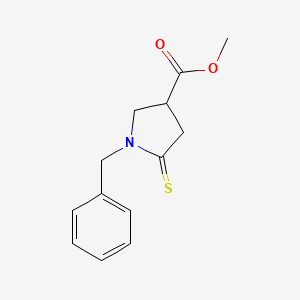

Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Scientific Field

- Characterization: Techniques like FT-IR, 1H NMR, and 13C NMR are employed for structural elucidation . Results:

- The synthesized triazoles exhibit properties like enzyme inhibition and antibacterial activity, which are crucial for drug development .

Analgesic and Anti-inflammatory Research

Scientific Field

- In Vivo Testing: Compounds are tested using models like the p-benzoquinone-induced writhing test and carrageenan-induced paw edema model . Results:

- Certain derivatives showed potent analgesic and anti-inflammatory activity, comparable to reference drugs like aspirin and indomethacin .

Anticancer Activity

Scientific Field

- Cell Line Testing: The MTT assay is used to assess anticancer activity against cell lines like HL-60, HeLa, Raji, MCF7, and MDA-MB-231 . Results:

- Some derivatives demonstrated promising anticancer activity against selected cell lines .

Corrosion Inhibition

Scientific Field

- Synthesis: Novel triazoles with potential corrosion inhibition properties are synthesized and characterized . Results:

- The study indicates that these triazoles could serve as effective anticorrosive agents .

Enzyme Inhibition

Scientific Field

- Synthesis: Target molecules are synthesized to interact with specific enzymes . Results:

- The structures show potential for potent BACE1 inhibitory activity, which is significant for Alzheimer’s disease research .

Antibacterial Agents

Scientific Field

- Synthesis and Testing: Compounds are synthesized and tested for their antibacterial efficacy . Results:

- The compounds exhibit antibacterial activity, which could be beneficial in developing new antibiotics .

Antituberculosis (Anti-TB) Activity

Scientific Field

- Some derivatives have shown promising activity against TB strains, indicating potential as new anti-TB agents .

Agricultural Chemicals

Scientific Field

- Certain derivatives have been found to be effective in protecting crops, contributing to increased agricultural productivity .

Material Sciences

Scientific Field

- The materials developed show improved properties, which could be useful in various industrial applications .

Organic Synthesis

Scientific Field

- The compound aids in the efficient synthesis of complex molecules, which can have various applications .

Chelating Agents

Scientific Field

- The synthesized chelating agents show potential in binding and removing metal ions from contaminated environments .

Enzyme Inhibition for Neurodegenerative Diseases

Scientific Field

- The inhibitors demonstrate potential activity against enzymes, which could be significant for treating conditions like Alzheimer’s disease .

Antiviral Agents

Scientific Field

- Assays: In vitro assays measure inhibitory activity, with IC50 values indicating potency . Results:

- Some derivatives exhibit inhibitory activity against influenza A and Coxsackie B4 virus, with promising selectivity indices .

Neuroprotective and Anti-neuroinflammatory Agents

Scientific Field

- Biological Evaluation: Cell viability assays, ELISA, qRT-PCR, and molecular docking studies assess the neuroprotective and anti-inflammatory effects . Results:

- Certain compounds show significant anti-neuroinflammatory properties and promising neuroprotective activity, indicating potential therapeutic applications .

Corrosion Inhibition

Scientific Field

- Testing: The corrosion inhibition efficacy is tested on relevant materials . Results:

- The synthesized triazoles demonstrate excellent anticorrosion properties, making them suitable for industrial use .

Regioselective Synthesis in Organic Chemistry

Scientific Field

- Characterization: The structures of the synthesized triazoles are fully elucidated by spectroscopic techniques . Results:

- The method provides a new and cost-effective way to synthesize triazoles, which are valuable in numerous organic molecule transformations .

Development of Anticorrosive Compounds

Scientific Field

Eigenschaften

IUPAC Name |

methyl 1-benzyl-5-sulfanylidenepyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-16-13(15)11-7-12(17)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDZSDHDZGZERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=S)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.